Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate is a heterocyclic compound belonging to the quinazoline family. Its structure features a quinazoline core with two oxo groups at positions 2 and 4, and an ethyl ester group at position 6. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development and synthesis of other compounds.
The compound can be synthesized through various methods, primarily involving the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The synthesis can be scaled up in industrial settings using continuous flow reactors to enhance yield and purity.
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate is classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This compound's unique structure contributes to its reactivity and potential applications in various fields.
The synthesis of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically involves the following steps:
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate has a complex molecular structure characterized by:
The compound has the following molecular formula: with a molecular weight of approximately 248.24 g/mol. The specific arrangement of atoms contributes to its reactivity and biological activity.
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate can undergo several chemical reactions:
The mechanism of action for ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate involves several processes:
This dual action enhances its potential as a therapeutic agent in various medical applications.
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically appears as a crystalline solid. Its melting point is reported between 293.9 °C to 295.4 °C .
The compound is stable under standard laboratory conditions but exhibits reactivity characteristic of quinazoline derivatives. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like ethanol and methanol.
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate has diverse applications in scientific research:
The quinazoline nucleus represents one of medicinal chemistry's most enduring scaffolds, with therapeutic applications dating back over 150 years. The foundational chemistry was established in 1869 when Johann Peter Griess synthesized the first quinazoline derivative—2-cyano-3,4-dihydro-4-oxoquinazoline—through the reaction of cyanogens with anthranilic acid [3] [5]. Initially termed "bicyanoamido benzoyl," this compound's structural significance remained unrecognized until systematic nomenclature developed. The name "quinazoline" was formally proposed by Weddige in 1885 to reflect the fusion between benzene and pyrimidine rings [3]. The pivotal Niementowski synthesis (1895) established a practical route to 4(3H)-quinazolinones by condensing anthranilic acid with formamide, laying groundwork for systematic exploration of this heterocyclic system [5].
The mid-20th century witnessed the first therapeutic applications of quinazoline derivatives, with febrifugine—a natural quinazolinone alkaloid isolated from Dichroa febrifuga—demonstrating potent antimalarial properties [3]. This discovery stimulated intensive research that yielded several clinically impactful drugs. Marketed therapeutics incorporating the quinazoline core now include erlotinib (EGFR inhibitor for oncology), prazosin (alpha-blocker for hypertension), and trimethoprim (antibacterial dihydrofolate reductase inhibitor) [5]. The structural evolution from simple bicyclic systems to complex derivatives like Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate reflects progressive optimization for target affinity and pharmacokinetic properties.
Table 1: Historical Milestones in Quinazoline Therapeutic Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Foundation of quinazoline chemistry |
1885 | Weddige proposes "quinazoline" nomenclature | Systematic classification established |
1895 | Niementowski synthesis developed | Practical synthetic route to 4(3H)-quinazolinones |
1947 | Febrifugine isolated from D. febrifuga | First biologically active natural quinazolinone |
1975 | Prazosin approved by FDA | First quinazoline-derived antihypertensive |
2004 | Erlotinib approved for NSCLC | Targeted kinase inhibitor inspired by quinazoline core |
The 2,4-dioxotetrahydroquinazoline system represents a pharmaceutically privileged scaffold characterized by a bicyclic framework comprising a benzene ring fused to a reduced pyrimidine-2,4-dione ring. This structure exhibits distinctive electronic properties due to the conjugated lactam systems, creating electron-deficient regions amenable to nucleophilic attack and hydrogen bonding interactions [3] [5]. The scaffold exists in a dynamic tautomeric equilibrium between the 4-hydroxyquinazoline and 4-oxo-3,4-dihydroquinazoline forms, with the latter predominating in biological environments due to enhanced stability [3]. This tautomerism significantly influences both physicochemical properties and target binding capabilities.
X-ray crystallographic analyses reveal that the bicyclic system adopts a planar conformation with minor puckering at the saturated C3-C4 positions. The carbonyl groups at positions 2 and 4 exhibit bond lengths averaging 1.22 Å, characteristic of conjugated amides, while the C6-carboxylate moiety introduces a zwitterionic potential through its carboxylic acid group in derivatives lacking ethyl esterification [8]. This scaffold demonstrates remarkable structural versatility, accommodating diverse substituents at positions 1, 3, 6, 7, and 8 without compromising core stability. The introduction of an ethyl carboxylate at position 6—as in Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS# 1207175-71-0)—creates a handle for further chemical modification while enhancing cell permeability compared to carboxylic acid analogs [4] .
Table 2: Structural and Physicochemical Properties of the 2,4-Dioxotetrahydroquinazoline Core
Parameter | Value/Characteristic | Structural Implication |
---|---|---|
Core System | Bicyclic benzo[d]pyrimidine-2,4(1H,3H)-dione | Planar conjugated system |
Tautomerism | 4-Hydroxyquinazoline ⇌ 4-oxo-3,4-dihydroquinazoline | Enhanced H-bonding capacity |
Atomic Contribution | N1: H-bond acceptor, N3: H-bond donor, C2=O/C4=O: H-bond acceptors | Multi-point target interaction |
Density | 1.332 ± 0.06 g/cm³ [4] | Compact molecular packing |
pKa Prediction | 9.96 ± 0.20 (basic), 3.20 ± 0.50 (acidic for C6-COOH) [7] | pH-dependent solubility |
Log P (Predicted) | 1.0 | Moderate lipophilicity |
The strategic incorporation of an ethyl carboxylate moiety at position 6 of the quinazolinone scaffold represents a sophisticated approach to balancing pharmacodynamic and pharmacokinetic properties. This substituent serves as a prodrug surrogate for carboxylic acid functionality, significantly enhancing cell membrane permeability through reduced polarity. Computational analyses demonstrate that esterification decreases the polar surface area (PSA) from approximately 84.5 Ų in the carboxylic acid congener to 64.7 Ų in the ethyl ester derivative, correlating with improved passive diffusion across biological membranes [4] . The log P value increases from -0.5 (acid) to +1.0 (ethyl ester), reflecting this enhanced lipophilicity without compromising aqueous solubility excessively .
Structurally, the ethyl carboxylate group functions as a hydrogen bond acceptor through its carbonyl oxygen while providing steric bulk that influences molecular conformation. The rotatable bond count increases to two (ethyl C-C and C-O bonds), conferring conformational flexibility that enables optimal positioning within enzyme active sites . This flexibility proves particularly advantageous in anticancer applications where the ester derivative demonstrates enhanced cellular uptake compared to its carboxylic acid counterpart. Upon intracellular internalization, esterases may hydrolyze the ethyl ester to regenerate the active carboxylic acid, enabling a prodrug mechanism that targets tissues with elevated esterase expression [8].
The ethyl carboxylate also serves as a versatile synthetic handle for subsequent derivatization. Nucleophilic substitution at the carbonyl carbon enables conversion to amides, hydrazides, and heterocyclic systems, while the ethyl group can participate in transesterification reactions. These transformations facilitate structure-activity relationship (SAR) exploration without modifying the core pharmacophore, making Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate a valuable synthetic intermediate for generating diverse chemical libraries [4] [7].
Table 3: Comparative Properties of C6-Substituted Quinazolinones
Property | Ethyl Carboxylate (C11H10N2O4) | Carboxylic Acid (C9H6N2O4) | Biological Implication |
---|---|---|---|
Molecular Weight | 234.21 g/mol | 206.16 g/mol | Minimal difference in distribution |
log P (Predicted) | 1.0 | -0.5 | Enhanced membrane permeability for ester |
PSA | 64.7 Ų | 84.5 Ų | Improved absorption for ester |
H-bond Acceptors | 6 | 5 | Additional acceptor site in ester |
H-bond Donors | 2 | 3 | Reduced donor capacity in ester |
Rotatable Bonds | 3 | 2 | Increased conformational flexibility |
Prodrug Potential | High | Low | Ester functions as hydrolyzable prodrug |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9